molecular formula C8H12ClNO3 B6607422 ethyl2-(aminomethyl)furan-3-carboxylatehydrochloride CAS No. 1184928-24-2

ethyl2-(aminomethyl)furan-3-carboxylatehydrochloride

Cat. No.: B6607422
CAS No.: 1184928-24-2
M. Wt: 205.64 g/mol
InChI Key: CRABCOPXXNLEQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride typically involves the reaction of furan-3-carboxylic acid with ethylamine under acidic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production methods for ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(aminomethyl)furan-3-carboxylate hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its furan ring and aminomethyl group contribute to its reactivity and potential as a versatile building block in organic synthesis.

Properties

IUPAC Name

ethyl 2-(aminomethyl)furan-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c1-2-11-8(10)6-3-4-12-7(6)5-9;/h3-4H,2,5,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRABCOPXXNLEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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